molecular formula C19H19N5O6S B2922871 N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-29-3

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2922871
M. Wt: 445.45
InChI Key: QPFCENLEWIVJLI-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O6S and its molecular weight is 445.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves the condensation of 2,4-dimethoxyaniline with ethyl 2-(furan-2-yl)acetate to form the intermediate ethyl 2-(2,4-dimethoxyphenylamino)-2-oxoacetate. This intermediate is then reacted with thiourea to form the corresponding thioamide, which is subsequently cyclized with cyanoacetic acid to form the pyrimidine ring. The resulting compound is then reacted with 2-bromoacetyl furan to form the final product.

Starting Materials
2,4-dimethoxyaniline, ethyl 2-(furan-2-yl)acetate, thiourea, cyanoacetic acid, 2-bromoacetyl furan

Reaction
Step 1: Condensation of 2,4-dimethoxyaniline with ethyl 2-(furan-2-yl)acetate in the presence of a base such as sodium hydride or potassium carbonate to form ethyl 2-(2,4-dimethoxyphenylamino)-2-oxoacetate., Step 2: Reaction of ethyl 2-(2,4-dimethoxyphenylamino)-2-oxoacetate with thiourea in the presence of a base such as sodium methoxide or potassium hydroxide to form the corresponding thioamide., Step 3: Cyclization of the thioamide with cyanoacetic acid in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form the pyrimidine ring., Step 4: Reaction of the pyrimidine intermediate with 2-bromoacetyl furan in the presence of a base such as sodium hydride or potassium carbonate to form the final product N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide.

properties

IUPAC Name

N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O6S/c1-28-10-5-6-11(13(8-10)29-2)21-14(25)9-31-19-23-16(20)15(18(27)24-19)22-17(26)12-4-3-7-30-12/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFCENLEWIVJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

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